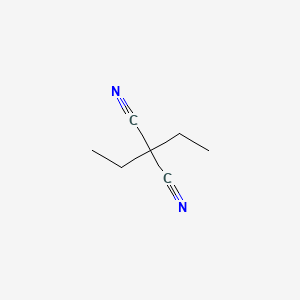
2,2-Diethylmalononitrile
Descripción general
Descripción
2,2-Diethylmalononitrile (DEM) is a chemical compound with the molecular formula C9H14N2. It is a colorless liquid that is widely used in scientific research due to its unique properties. DEM is a versatile compound that can be used for various applications, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
2,2-Diethylmalononitrile derivatives have been utilized in Alzheimer's disease research. Specifically, a derivative ([18F]FDDNP) was used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This study provided insights into the development of these pathological features and their correlation with memory performance scores, offering a noninvasive technique for monitoring Alzheimer's disease progression and response to treatments (Shoghi-Jadid et al., 2002).
Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives
Diethyl 2-fluoromalonate ester, a compound related to 2,2-Diethylmalononitrile, has been used as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. These derivatives are synthesized through nucleophilic aromatic substitution reactions, followed by various chemical processes such as decarboxylation and esterification. This highlights its role in the synthesis of complex organic compounds (Harsanyi et al., 2014).
Insecticide Development
A compound structurally similar to 2,2-Diethylmalononitrile, [3,5-di-(α,α,α-trifluoromethyl)- N -ethyl-anilino] methylenemalononitrile (MON-0856), was found to be selectively toxic to insects, particularly effective against Lepidoptera larvae. This compound's activity was observed upon topical application to larvae, foliar application to plants, and systemic application in plants when applied to the soil, demonstrating its potential as an insecticide (Darlington et al., 1972).
Medicinal Chemistry
Diethylamine, using malononitrile as a reagent, has been shown to be an efficient organocatalyst in the diastereoselective synthesis of Bcl-2 protein antagonists and their analogues. These compounds are important in medicinal chemistry, particularly in cancer research. The use of malononitrile in this context demonstrates its application in the synthesis of biologically active compounds (Kulkarni et al., 2013).
Unnatural Amino Acids Synthesis
2,2-Diethylmalononitrile has been utilized in the synthesis of 2,2-dialkyl-3-aminopropionic acids, important intermediates for β-lactams and other biologicallyuseful compounds. This synthesis pathway demonstrates the chemical versatility of 2,2-Diethylmalononitrile in producing unnatural amino acids, which are significant in pharmaceutical research and development (Jnaneshwara et al., 1999).
Environmental Remediation
Studies in environmental biotechnology have explored the biodegradation and biotransformation of explosives, which often contain nitrile groups similar to those in 2,2-Diethylmalononitrile. Understanding the microbial and plant pathways for the metabolism of these compounds is crucial for managing pollutants and developing effective remediation strategies (Rylott et al., 2011).
Antioxidant Activity in Biomaterials
A study on polymerization of aminomalononitrile, which shares structural similarity with 2,2-Diethylmalononitrile, revealed that the resulting films exhibited antioxidant activity. This research indicates the potential application of such materials in biomaterials science, highlighting the role of nitrile-containing compounds in developing new materials with beneficial properties (Ball, 2020).
Antiviral Research
Research on triazenopyrazole derivatives, synthesized using compounds like ethoxymethylenemalononitrile, has shown potential inhibitory effects against HIV-1. This illustrates the role of malononitrile derivatives in the development of antiviral compounds, contributing to the field of medicinal chemistry (Larsen et al., 1999).
Propiedades
IUPAC Name |
2,2-diethylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEHSKCCVPIDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380425 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethylmalononitrile | |
CAS RN |
28118-33-4 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)
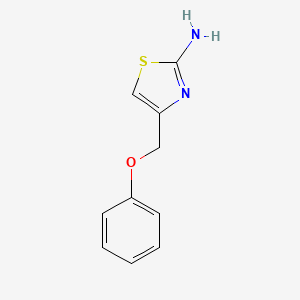
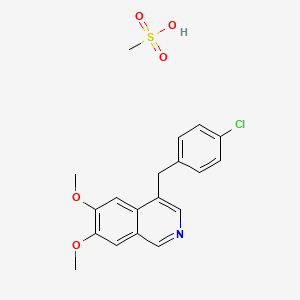

![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)
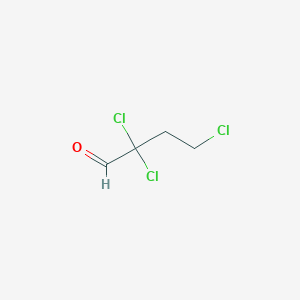
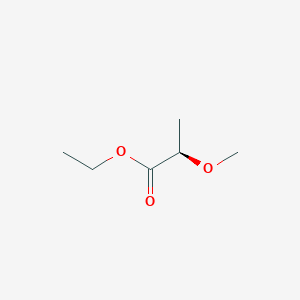
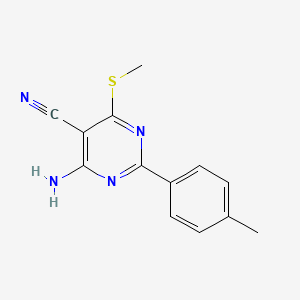
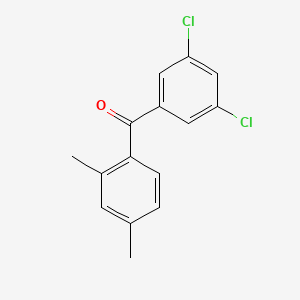
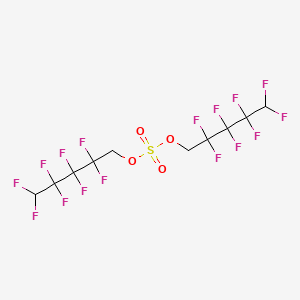
![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)
![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)